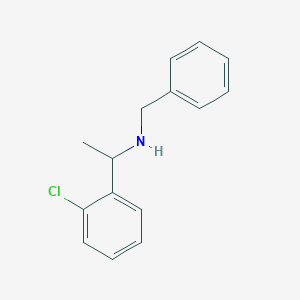
N-benzyl-1-(2-chlorophenyl)ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-benzyl-1-(2-chlorophenyl)ethanamine is a useful research compound. Its molecular formula is C15H16ClN and its molecular weight is 245.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Medicinal Chemistry
N-benzyl-1-(2-chlorophenyl)ethanamine has been investigated for its potential therapeutic applications:
- Antimicrobial Activity : The compound exhibits properties similar to sulfonamides, which inhibit bacterial growth by disrupting folic acid synthesis. Studies have shown that compounds with similar structures can effectively target bacterial infections .
- Cancer Therapeutics : Recent research has focused on aryl benzylamines as selective inhibitors for prostate cancer treatment. This compound derivatives have shown promising results in preclinical models, highlighting their potential as therapeutic agents .
Neuropharmacology
The compound has been evaluated for its activity at various serotonin receptors (5-HT receptors). Specifically:
- 5-HT2C Receptor Agonism : Derivatives of this compound have shown selectivity for the 5-HT2C receptor, which is implicated in mood regulation and appetite control. Compounds exhibiting this selectivity may lead to novel treatments for psychiatric disorders .
Industrial Applications
This compound is utilized in various industrial processes:
- Pharmaceutical Manufacturing : Its derivatives serve as intermediates in the synthesis of pharmaceuticals, particularly those targeting central nervous system disorders and infections.
- Chemical Synthesis : The compound acts as a building block in organic synthesis, facilitating the creation of more complex molecules through various chemical reactions such as oxidation and substitution .
Table 1: Comparison of Biological Activities
| Compound | Activity Type | Target | Reference |
|---|---|---|---|
| This compound | Antimicrobial | Bacterial Folate Synthesis | |
| N-benzyl derivative | 5-HT2C Agonist | CNS Disorders | |
| Aryl benzylamine analogs | Prostate Cancer Inhibitor | Cancer Cells |
Table 2: Synthesis Methods Overview
| Method | Description | Yield (%) | Reference |
|---|---|---|---|
| Iminization & Hydrogenation | Benzaldehyde + Amine → Imine → Amine | Variable | |
| Reduction with LiAlH4 | Imines reduced to amines | High |
Case Study 1: Antimicrobial Efficacy
A study conducted on derivatives of this compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism was linked to the inhibition of folic acid synthesis, akin to traditional sulfonamide antibiotics.
Case Study 2: Neuropharmacological Effects
Research investigating the agonistic properties at serotonin receptors revealed that certain derivatives showed high selectivity for the 5-HT2C receptor, suggesting potential applications in treating anxiety and depression without the side effects associated with broader receptor activation.
特性
CAS番号 |
680185-83-5 |
|---|---|
分子式 |
C15H16ClN |
分子量 |
245.74 g/mol |
IUPAC名 |
N-benzyl-1-(2-chlorophenyl)ethanamine |
InChI |
InChI=1S/C15H16ClN/c1-12(14-9-5-6-10-15(14)16)17-11-13-7-3-2-4-8-13/h2-10,12,17H,11H2,1H3 |
InChIキー |
XVZGYZCGLRIDQA-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1Cl)NCC2=CC=CC=C2 |
正規SMILES |
CC(C1=CC=CC=C1Cl)NCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















